molecular formula C26H42N4O6S B8115002 Norbornene-PEG3 Biotin

Norbornene-PEG3 Biotin

Cat. No.: B8115002
M. Wt: 538.7 g/mol
InChI Key: VICPGGZWAWXESC-FFOGYFITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norbornene-PEG3 Biotin is a compound that combines the norbornene scaffold with a polyethylene glycol (PEG) linker and a biotin moiety. This compound is particularly valuable in biochemical and biomedical research due to its ability to facilitate site-specific labeling and its biocompatibility. The norbornene group is known for its strained ring structure, which makes it highly reactive in certain chemical reactions, while the PEG linker enhances solubility and biotin provides a strong binding affinity to streptavidin, a protein commonly used in various biotechnological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG3 Biotin typically involves several steps:

    Preparation of Amine-Terminated Norbornene-PEG: This step involves the synthesis of amine-terminated norbornene-PEG by reacting norbornene with a PEG derivative.

    Attachment of Biotin Moiety: The biotin moiety is attached to the amine-terminated norbornene-PEG through a coupling reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Norbornene-PEG3 Biotin has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the rapid and efficient synthesis of complex molecules.

    Biology: Facilitates the labeling and tracking of biomolecules in live cells and tissues.

    Medicine: Employed in drug delivery systems and diagnostic imaging due to its biocompatibility and ability to target specific sites.

    Industry: Utilized in the development of biosensors and other biotechnological tools

Mechanism of Action

The mechanism of action of Norbornene-PEG3 Biotin involves several key steps:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Norbornene-PEG3 Biotin is unique due to its combination of a highly reactive norbornene moiety, a biocompatible PEG linker, and a biotin moiety that provides strong binding affinity to streptavidin. This combination makes it particularly valuable in applications requiring site-specific labeling and high biocompatibility .

Properties

IUPAC Name

N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N4O6S/c31-23(4-2-1-3-22-24-21(17-37-22)29-26(33)30-24)27-7-9-34-11-13-36-14-12-35-10-8-28-25(32)20-16-18-5-6-19(20)15-18/h5-6,18-22,24H,1-4,7-17H2,(H,27,31)(H,28,32)(H2,29,30,33)/t18?,19?,20?,21-,22-,24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICPGGZWAWXESC-FFOGYFITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3CC4CC3C=C4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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